REACTION_CXSMILES
|
[ClH:1].C([N:9]1[CH2:14][CH2:13][CH:12]([O:15][C:16]2[C:21]([F:22])=[C:20]([F:23])[C:19]([F:24])=[C:18]([F:25])[C:17]=2[F:26])[CH2:11][CH2:10]1)C1C=CC=CC=1.[H][H]>[Pd].CO>[ClH:1].[F:26][C:17]1[C:18]([F:25])=[C:19]([F:24])[C:20]([F:23])=[C:21]([F:22])[C:16]=1[O:15][CH:12]1[CH2:13][CH2:14][NH:9][CH2:10][CH2:11]1 |f:0.1,5.6|
|
Name
|
1-benzyl-4-(2,3,4,5,6-pentafluorophenoxy)piperidine hydrochloride
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Quantity
|
6 g
|
Type
|
reactant
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Smiles
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Cl.C(C1=CC=CC=C1)N1CCC(CC1)OC1=C(C(=C(C(=C1F)F)F)F)F
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Name
|
|
Quantity
|
2 g
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Type
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catalyst
|
Smiles
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[Pd]
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Name
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|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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CO
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
shaken on a Parr apparatus at room temperature for five hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
The mixture was then filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated
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Type
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CUSTOM
|
Details
|
Recrystallization of the
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Type
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CONCENTRATION
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Details
|
concentrate from hot isopropanol
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC1=C(OC2CCNCC2)C(=C(C(=C1F)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 41.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |